molecular formula C25H21N3O7 B3952157 (4E)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B3952157
M. Wt: 475.4 g/mol
InChI Key: WNHDGZPNFBXZAI-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core, which is often associated with biological activity, and is substituted with a methoxyphenoxyethoxy group and a nitrobenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the methoxyphenoxyethoxy group and the nitrobenzylidene moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (4E)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione may be studied for its potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (4E)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitrobenzylidene moiety may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The pyrazolidine-3,5-dione core could also play a role in modulating biological activity by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4E)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7/c1-33-20-8-10-21(11-9-20)34-13-14-35-23-12-7-19(28(31)32)15-17(23)16-22-24(29)26-27(25(22)30)18-5-3-2-4-6-18/h2-12,15-16H,13-14H2,1H3,(H,26,29)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHDGZPNFBXZAI-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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